
tert-Butyl-5-Brom-1-oxoisoindolin-2-carboxylat
Übersicht
Beschreibung
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an organic compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 . It is typically a colorless or slightly yellow solid .
Synthesis Analysis
The synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate usually includes the following steps :Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate . The InChI code is 1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 .Chemical Reactions Analysis
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an important intermediate in organic synthesis. It is often used in the synthesis of indole drugs and related compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 312.16 . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“tert-Butyl-5-Brom-1-oxoisoindolin-2-carboxylat” ist eine chemische Verbindung, die in verschiedenen chemischen Synthesen verwendet wird . Seine einzigartige Struktur macht es zu einem wertvollen Reagenz bei der Herstellung komplexerer Moleküle .
Photoredox-Aktivierung
Diese Verbindung wurde im Zusammenhang mit der Photoredox-Aktivierung erwähnt, einem Prozess, der in der organischen Chemie verwendet wird . Die Photoredox-Aktivierung beinhaltet die Verwendung von Licht, um chemische Reaktionen einzuleiten, und “this compound” könnte möglicherweise eine Rolle bei solchen Prozessen spielen .
Difunktionalisierung von Alkenen
In einer Studie über die lösungsmittelgesteuerte Difunktionalisierung von Alkenen wurde “this compound” verwendet . Dieser Prozess beinhaltet die Addition von zwei verschiedenen Gruppen an eine Kohlenstoff-Kohlenstoff-Doppelbindung, was zur Bildung komplexer Moleküle führen kann .
Synthese von γ-Lactonen, γ-Lactamen und α,α-Difluoroestern
Die Verbindung wurde bei der Synthese von γ-Lactonen, γ-Lactamen und α,α-Difluoroestern verwendet . Dies sind wichtige Klassen von Verbindungen mit verschiedenen Anwendungen in der Pharmazie und anderen Bereichen .
Bioisostere Substitution
Das Vorhandensein von Fluor in “this compound” macht es zu einem potenziellen Kandidaten für die bioisostere Substitution, eine Technik, die im Wirkstoffdesign verwendet wird . Dies beinhaltet den Austausch eines Teils eines Moleküls durch ein Bioisoster, um seine pharmakologischen Eigenschaften zu verbessern .
Wirkmechanismus
Target of Action
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily used as an intermediate in the synthesis of various compounds. It has been used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) . DPP8/9 are enzymes that play a role in glucose metabolism and immune response, making them potential targets for the treatment of diabetes and immune disorders .
Mode of Action
When used to synthesize dpp8/9 inhibitors, it likely interacts with these enzymes and inhibits their activity . This inhibition could alter the function of the enzymes, potentially impacting glucose metabolism and immune response .
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. For instance, when used to synthesize DPP8/9 inhibitors, it could impact the pathways related to glucose metabolism and immune response .
Pharmacokinetics
Its bioavailability, absorption, distribution, metabolism, and excretion would likely depend on the properties of the final synthesized compound .
Result of Action
The molecular and cellular effects of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. If used to synthesize DPP8/9 inhibitors, it could potentially impact glucose metabolism and immune response at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would be influenced by various environmental factors. These could include the conditions under which the compound is stored and used, such as temperature and pH
Safety and Hazards
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate may have some irritant properties . During handling, appropriate personal protective measures should be taken, such as wearing protective glasses and gloves . It should be handled in a well-ventilated environment to avoid inhaling the dust or vapor of the compound . If ingested, comes into contact with skin, or inhaled, medical treatment should be sought immediately .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted isoindolines, which are known to inhibit dipeptidyl peptidase 8/9 (DPP8/9) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of indole derivatives can impact the function of cancer cells, microbes, and other cell types . By modulating these cellular processes, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can potentially be used in the treatment of various diseases.
Molecular Mechanism
The molecular mechanism of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with DPP8/9 enzymes results in the inhibition of these enzymes, which can have downstream effects on cellular processes . Additionally, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631089 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-80-8 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
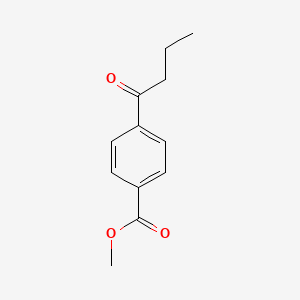
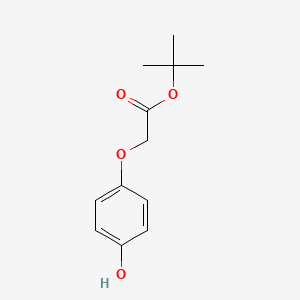
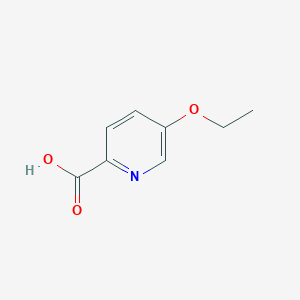

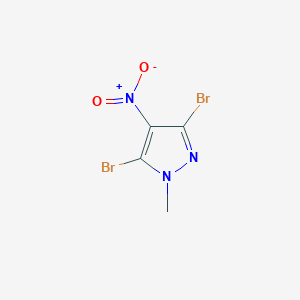

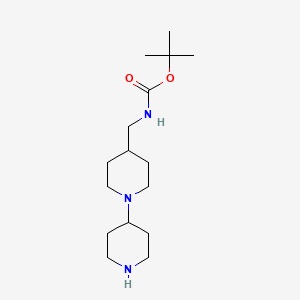
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)






